An In-depth Technical Guide to 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS 371765-69-4)
An In-depth Technical Guide to 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS 371765-69-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS number 371765-69-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information on its chemical identity, proposes a viable synthetic pathway, and presents predicted analytical characterization data. Furthermore, it explores the potential biological significance and applications of this compound by examining the well-established pharmacological profile of the pyridin-2(1H)-one scaffold. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives.
Introduction and Chemical Identity
4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds that has garnered significant attention in drug discovery. The pyridinone core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This is attributed to its capacity to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups.
The structure of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one incorporates a pyridin-2(1H)-one ring, an N-methyl group, and a hydroxymethyl substituent at the 4-position. The presence of the reactive hydroxymethyl group offers a valuable handle for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 371765-69-4 | N/A |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| IUPAC Name | 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one | N/A |
| Synonyms | 1-Methyl-2-oxo-1,2-dihydropyridine-4-methanol, 4-(hydroxymethyl)-1-methyl-2-pyridone | N/A |
| Predicted Boiling Point | 428.035 °C at 760 mmHg | [2] |
| Predicted Flash Point | 212.668 °C | [2] |
| Predicted Density | 1.225 g/cm³ | [2] |
| Predicted LogP | -0.13280 | [2] |
Proposed Synthesis Pathway
Caption: Proposed synthesis of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one.
Step-by-Step Proposed Protocol:
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Ester Reduction: To a solution of methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of lithium borohydride (LiBH₄) in THF is added dropwise at room temperature.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
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Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one.
Causality of Experimental Choices:
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Lithium Borohydride (LiBH₄): This reducing agent is selected for its ability to selectively reduce esters to primary alcohols in the presence of other functional groups that might be sensitive to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
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Tetrahydrofuran (THF): THF is a common aprotic solvent for reductions with metal hydrides, as it is relatively inert and effectively solubilizes both the substrate and the reagent.
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Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive borohydride reagent with atmospheric moisture.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of a synthesized compound. While experimentally obtained spectra for 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one are not publicly available, predicted data based on its structure and data from analogous compounds can provide valuable guidance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃):
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~ 7.2-7.4 ppm (d, 1H): Proton at the 6-position of the pyridinone ring.
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~ 6.2-6.4 ppm (dd, 1H): Proton at the 5-position of the pyridinone ring.
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~ 6.1-6.3 ppm (d, 1H): Proton at the 3-position of the pyridinone ring.
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~ 4.6-4.8 ppm (s, 2H): Protons of the hydroxymethyl (-CH₂OH) group.
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~ 3.5-3.7 ppm (s, 3H): Protons of the N-methyl (-NCH₃) group.
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~ 2.0-3.0 ppm (br s, 1H): Proton of the hydroxyl (-OH) group (this signal can be broad and its position is solvent-dependent).
Predicted ¹³C NMR Spectrum (in CDCl₃):
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~ 165 ppm: Carbonyl carbon (C2).
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~ 145-150 ppm: Carbon at the 4-position.
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~ 140 ppm: Carbon at the 6-position.
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~ 110-115 ppm: Carbon at the 5-position.
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~ 105-110 ppm: Carbon at the 3-position.
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~ 60-65 ppm: Carbon of the hydroxymethyl (-CH₂OH) group.
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~ 35-40 ppm: Carbon of the N-methyl (-NCH₃) group.
These predicted chemical shifts are based on the known spectra of related compounds such as 4-hydroxy-6-methylpyridin-2(1H)-one[3].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, the expected molecular ion peak [M]⁺ would be at m/z 139.15.
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyridin-2(1H)-one scaffold is a well-established pharmacophore found in numerous biologically active compounds. This suggests that 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one could serve as a valuable starting point or intermediate in the development of new therapeutic agents.
Caption: Potential biological activities of the pyridin-2(1H)-one scaffold.
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Antiviral Activity: Pyridin-2(1H)-one derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection[3]. The scaffold's ability to fit into the allosteric pocket of the reverse transcriptase enzyme makes it a promising starting point for the design of new antiviral agents.
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Anticancer Activity: Certain substituted pyridinones have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer progression. For instance, some derivatives act as selective inhibitors of DNA-dependent protein kinase, which could be exploited for radiosensitization in cancer therapy[4].
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Phytotoxic Activity: Research has shown that derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one exhibit phytotoxic effects, suggesting their potential use as lead structures for the development of new herbicides[2][5].
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Kinase Inhibition: The pyridinone nucleus is also found in compounds that act as kinase inhibitors, which are a major class of targeted cancer therapies.
The hydroxymethyl group at the 4-position of the target molecule provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Reactivity and Derivatization
The hydroxymethyl group is a versatile functional group that can undergo a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Caption: Potential derivatization reactions of the hydroxymethyl group.
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Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (KMnO₄). These transformations provide access to other important functional groups for further synthetic manipulations.
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Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide variety of ester functionalities, which can modulate the compound's lipophilicity and other physicochemical properties.
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Etherification: Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the safety information for the unmethylated analog, 4-(hydroxymethyl)pyridin-2(1H)-one, the following hazards should be considered[6]:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Procedures:
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Work in a well-ventilated area or in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
Conclusion
4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a promising heterocyclic compound with potential applications in medicinal chemistry and as a synthetic building block. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview based on available information and established chemical principles. The proposed synthetic route offers a practical approach to its preparation, and the predicted analytical data provides a basis for its characterization. The well-documented biological activities of the pyridin-2(1H)-one scaffold suggest that 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one and its derivatives are worthy of further investigation as potential therapeutic agents. Researchers are encouraged to use this guide as a starting point for their own studies and to contribute to the growing body of knowledge on this intriguing class of compounds.
References
- 1. Synthesis, Molecular Modelling and Biological Studies of 3-hydroxypyrane- 4-one and 3-hydroxy-pyridine-4-one Derivatives as HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Hydroxymethyl)pyridin-2(1H)-one | 127838-58-8 [sigmaaldrich.com]
